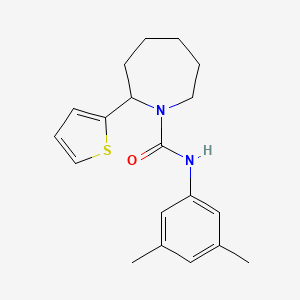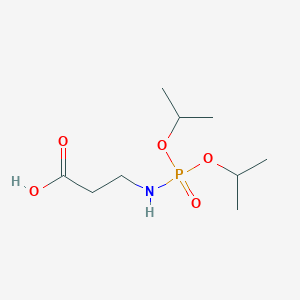
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic analog of the pheromone 4-hydroxy-5-methyl-3(2H)-furanone, which is produced by marine bacteria.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act as a pheromone mimic, stimulating the olfactory receptors in animals and triggering a feeding response. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to affect the expression of genes involved in appetite regulation and metabolism.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in animals, likely due to its effects on appetite regulation and metabolism. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to have anti-inflammatory and anti-cancer properties, potentially through its effects on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its effects on different animal species and its potential side effects are not fully understood, making it important to conduct further research before its widespread use.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could have significant implications for human health. Another area of interest is its use in aquaculture, where it could improve the efficiency and sustainability of fish and shrimp farming. Further research is needed to fully understand the mechanism of action and potential side effects of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, as well as its effects on different animal species.
Synthesemethoden
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in livestock, particularly in pigs and chickens. In aquaculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-11-15(2)13-16(12-14)20-19(22)21-9-5-3-4-7-17(21)18-8-6-10-23-18/h6,8,10-13,17H,3-5,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECUUJAHUYWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)
![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)
![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)

![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
![3-(2-fluorophenyl)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884289.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)
